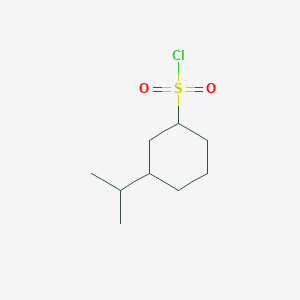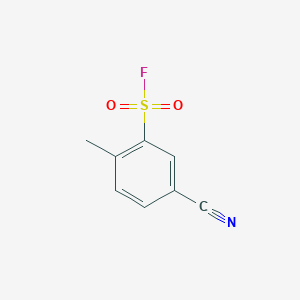
5-Cyano-2-methylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-methylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H6FNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, a methyl group, and a sulfonyl fluoride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylbenzenesulfonyl fluoride can be achieved through a one-pot synthesis method from sulfonates or sulfonic acids. This method involves mild reaction conditions and readily available reagents . The process typically includes the use of phase transfer catalysts such as KF and 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient systems with phase transfer catalysts ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts . The reactions are typically carried out in solvents like acetonitrile under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
5-Cyano-2-methylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyano-2-methylbenzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with active site amino acids in enzymes, leading to enzyme inhibition . This interaction is facilitated by the electrophilic nature of the sulfonyl fluoride group, which forms covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Utilized in positron emission tomography as a radiolabeling synthon.
Uniqueness
5-Cyano-2-methylbenzenesulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its cyano group, in particular, adds to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H6FNO2S |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-cyano-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO2S/c1-6-2-3-7(5-10)4-8(6)13(9,11)12/h2-4H,1H3 |
InChI Key |
CQRNWRMACANBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



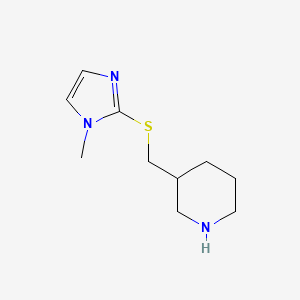
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13253669.png)
![2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
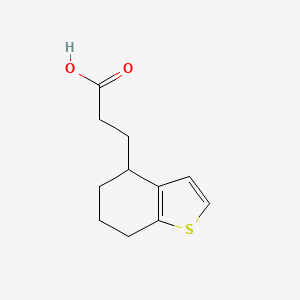
![3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13253678.png)
![6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13253681.png)
amine](/img/structure/B13253688.png)
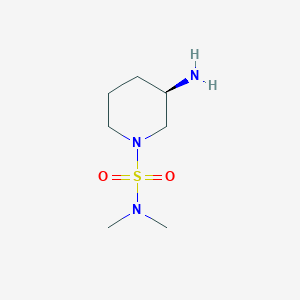
![2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253697.png)

![2-[(Cyclopropylamino)methyl]-6-ethoxyphenol](/img/structure/B13253718.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13253724.png)
